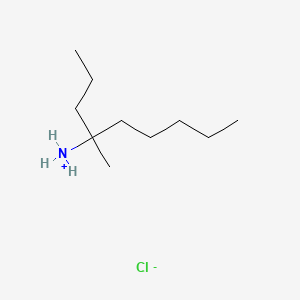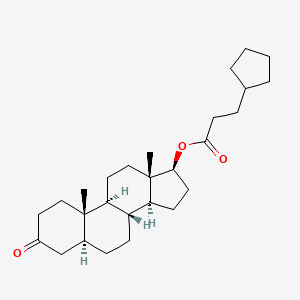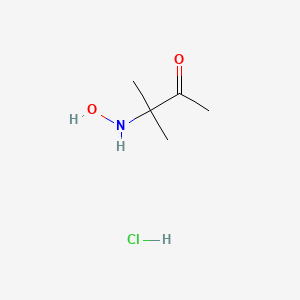
3-Hydroxylamino-3-methyl-2-butanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxylamino-3-methyl-2-butanone hydrochloride is an organic compound with the molecular formula C5H12ClNO2. It is a derivative of 3-hydroxy-3-methyl-2-butanone, where the hydroxyl group is replaced by a hydroxylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxylamino-3-methyl-2-butanone hydrochloride typically involves the reaction of 3-hydroxy-3-methyl-2-butanone with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{C(OH)COCH}_3 + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{(CH}_3\text{)}_2\text{C(NHOH)COCH}_3 \cdot \text{HCl} ]
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxylamino-3-methyl-2-butanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxylamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxylamino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Hydroxylamino-3-methyl-2-butanone hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-Hydroxylamino-3-methyl-2-butanone hydrochloride involves its interaction with various molecular targets. The hydroxylamino group can form hydrogen bonds and participate in redox reactions, influencing biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and other proteins, altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-3-methyl-2-butanone: The parent compound, lacking the hydroxylamino group.
3-Nitroso-3-methyl-2-butanone: An oxidized derivative.
3-Amino-3-methyl-2-butanone: A reduced derivative.
Uniqueness
3-Hydroxylamino-3-methyl-2-butanone hydrochloride is unique due to the presence of both a hydroxylamino group and a carbonyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
89686-16-8 |
|---|---|
Molekularformel |
C5H12ClNO2 |
Molekulargewicht |
153.61 g/mol |
IUPAC-Name |
3-(hydroxyamino)-3-methylbutan-2-one;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(7)5(2,3)6-8;/h6,8H,1-3H3;1H |
InChI-Schlüssel |
FOQXYCCTPITPHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(C)NO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


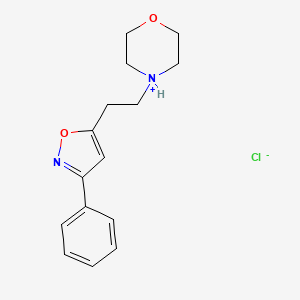
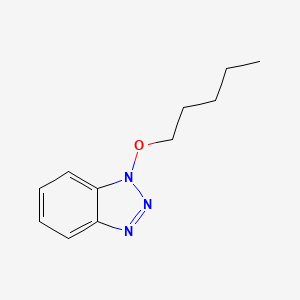
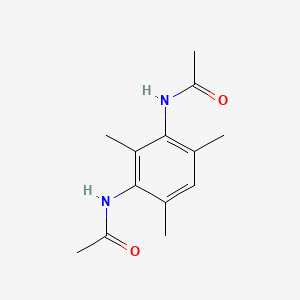
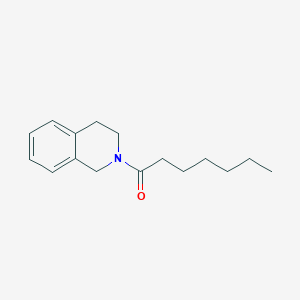
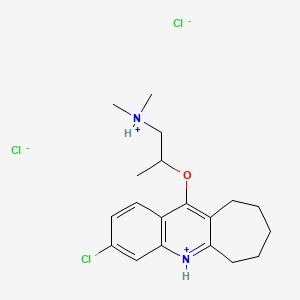
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B15344277.png)
![2,2',2'',2'''-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid](/img/structure/B15344279.png)
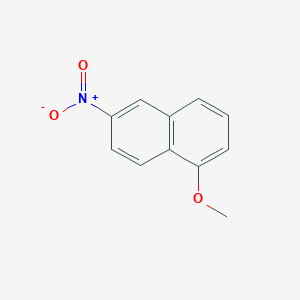


![Trichloro[2-(3-methylphenyl)ethyl]silane](/img/structure/B15344320.png)
